Tyk2-IN-7
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Overview
Description
Tyk2-IN-7 is a selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in cytokine signaling and immune regulation. This compound has garnered significant attention due to its potential therapeutic applications in treating autoimmune and inflammatory diseases, such as psoriasis, psoriatic arthritis, and lupus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyk2-IN-7 involves multiple steps, including the formation of key intermediates and the final coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tyk2-IN-7 undergoes several types of chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, alcohols, and thiols; electrophiles like alkyl halides and acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of this compound can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or amines .
Scientific Research Applications
Tyk2-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of TYK2 in various chemical reactions and pathways.
Biology: Employed in cellular and molecular biology studies to investigate the signaling pathways mediated by TYK2.
Medicine: Explored as a potential therapeutic agent for treating autoimmune and inflammatory diseases, such as psoriasis, psoriatic arthritis, and lupus.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting TYK2 .
Mechanism of Action
Tyk2-IN-7 exerts its effects by selectively inhibiting the activity of TYK2. It binds to the regulatory domain of TYK2, preventing the conformational change required for ATP substrate binding. This inhibition blocks the downstream signaling pathways mediated by TYK2, such as the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines and modulates the immune response .
Comparison with Similar Compounds
Tyk2-IN-7 is unique compared to other TYK2 inhibitors due to its high selectivity and potency. Similar compounds include:
Deucravacitinib: An allosteric TYK2 inhibitor that binds to the pseudokinase domain, preventing the activation of the catalytic domain.
Brepocitinib: An orthosteric TYK2 inhibitor that targets the catalytic domain.
Ropsacitinib: Another orthosteric TYK2 inhibitor with a similar mechanism of action to Brepocitinib.
This compound’s uniqueness lies in its ability to selectively inhibit TYK2 without affecting other JAK family members, thereby reducing the risk of adverse effects associated with non-selective JAK inhibitors .
Properties
IUPAC Name |
4-(2-methylsulfonylanilino)-6-(pyridin-2-ylamino)-N-(trideuteriomethyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3S/c1-19-18(25)17-13(21-12-7-3-4-8-14(12)28(2,26)27)11-16(23-24-17)22-15-9-5-6-10-20-15/h3-11H,1-2H3,(H,19,25)(H2,20,21,22,23)/i1D3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHISBZXQSKCLH-FIBGUPNXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN=C(C=C1NC2=CC=CC=C2S(=O)(=O)C)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=CC=CC=C2S(=O)(=O)C)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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